![molecular formula C21H18F2N6O2 B2985086 2-[5-(3-氟-4-甲基苯胺)-7-甲基-3-氧代[1,2,4]三唑并[4,3-c]嘧啶-2(3H)-基]-N~1~-(2-氟苯基)乙酰胺 CAS No. 1251594-85-0](/img/structure/B2985086.png)

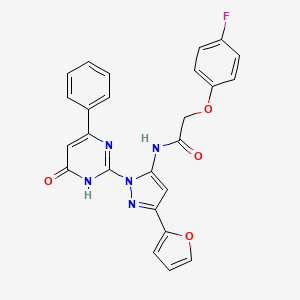

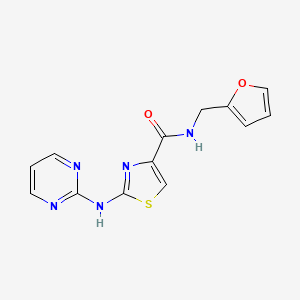

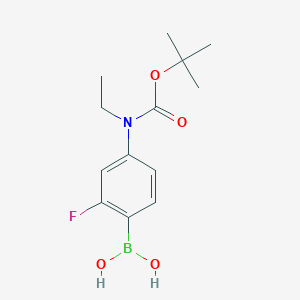

2-[5-(3-氟-4-甲基苯胺)-7-甲基-3-氧代[1,2,4]三唑并[4,3-c]嘧啶-2(3H)-基]-N~1~-(2-氟苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazoles and pyrimidines are nitrogen-containing heterocyclic compounds that have been used as building blocks in the design of high-performance energetic materials . They exhibit high densities and remarkable thermal stabilities . Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Synthesis Analysis

Triazoles can be synthesized through a variety of methods. For instance, a series of novel 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles were synthesized by a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of 20 mol% NaOH in ethanol under heating or ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Chemical Reactions Analysis

The chemical reactions involving triazoles are diverse and depend on the specific substituents attached to the triazole ring. Multi-component reactions (MCRs), which rapidly assemble three or more reactants and convert them into higher molecular weight compounds in one-pot, have become very popular in the discovery of biologically active novel compounds due to their experimental simplicity, atom economy, and high product yields .Physical and Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their specific structure. For instance, some triazoles exhibit superior thermostability .科学研究应用

PET 中的放射性配体成像

- 应用:2-苯基吡唑并[1,5-a]嘧啶乙酰胺系列的衍生物 [18F]PBR111 等放射性配体已被开发用于使用正电子发射断层扫描 (PET) 对易位蛋白 (18 kDa) 进行成像 (Dollé 等人,2008)。

潜在的抗哮喘剂

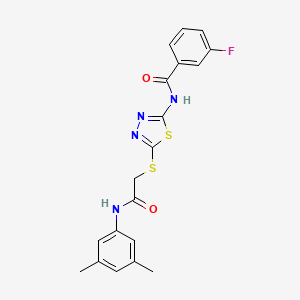

- 应用:三唑并[1,5-c]嘧啶类中的化合物,如 5-芳基-2-氨基[1,2,4]三唑并[1,5-c]嘧啶,已显示出作为介质释放抑制剂的活性,可能对哮喘治疗有用 (Medwid 等人,1990)。

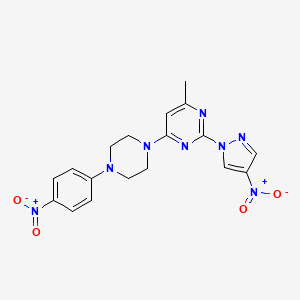

A2A 腺苷受体的探针

- 应用:结构相似的吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶-5-胺衍生物已被用作高亲和力拮抗剂和药理学探针,用于研究人 A2A 腺苷受体 (Kumar 等人,2011)。

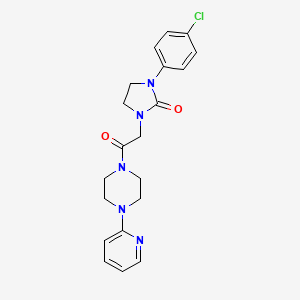

靶向微管蛋白的抗癌剂

- 应用:三唑并嘧啶,如 5-氯-6-(三氟苯基)-N-氟烷基 [1,2,4]三唑并[1,5-a]嘧啶-7-胺,已被合成为抗癌剂,具有抑制微管蛋白聚合的独特机制 (Zhang 等人,2007)。

抗分枝杆菌剂

- 应用:结构相似的氟化 1,2,4-三唑并[1,5-a]嘧啶-6-羧酸衍生物已被探索作为对结核分枝杆菌有效的抗分枝杆菌剂 (Abdel-Rahman 等人,2009)。

抗菌活性

- 应用:已经合成并评估了 2-苯基氨基-4-(3'-氟苯基氨基)-6-(4'-乙酰苯基-氨基)-s-三嗪及其衍生物的抗菌活性,表明其具有抗菌应用的潜力 (Solankee 和 Patel,2004)。

杀菌剂活性

- 应用:含乙酰腙的 1,2,4-三唑并[1,5-a]嘧啶衍生物已被开发用于农业化学,具有很高的杀菌活性,特别是对茄疫病菌 (Chen 等人,2009)。

作用机制

Target of Action

It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are known to interact with their targets through hydrogen-bonding and dipole interactions . This interaction can lead to a variety of changes in the biological system, depending on the specific target and the nature of the interaction .

Biochemical Pathways

For instance, some triazole compounds have been found to incite the mitochondrial apoptotic pathway .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

It is known that triazole compounds can have a variety of effects, including antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is acting .

安全和危害

未来方向

属性

IUPAC Name |

2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N6O2/c1-12-7-8-14(10-16(12)23)25-20-24-13(2)9-18-27-28(21(31)29(18)20)11-19(30)26-17-6-4-3-5-15(17)22/h3-10H,11H2,1-2H3,(H,24,25)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNGDGGRHGQFGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC=CC=C4F)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(E)-2-(2-fluorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol](/img/structure/B2985004.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2985009.png)

![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2985015.png)

![Benzyl[3-(dimethylamino)propyl]amine dihydrochloride](/img/no-structure.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B2985021.png)

![5-bromo-2-chloro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2985022.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2985024.png)

![1-[(1-Cyclobutanecarbonylazetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2985025.png)